molecular formula C9H20N2O B2501397 rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis CAS No. 1592018-91-1

rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis

Cat. No. B2501397
CAS RN: 1592018-91-1
M. Wt: 172.272
InChI Key: RNSSMMIAROTMLD-CBLAIPOGSA-N
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Description

Rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis is a chemical compound that belongs to the class of morpholine derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Carcinogenic Potency Evaluation

The cis isomer of nitroso-2,6-dimethylmorpholine, related to rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis, has been evaluated for carcinogenic potency. Studies involving Fischer 344 rats showed that the trans isomer of Me2NMOR is a more potent carcinogen than the cis isomer. The survival of animals was consistently longer at the lower dose of each isomer, indicating a dose-dependent effect on carcinogenicity (Lijinsky & Reuber, 1980).

Synthesis and Stereochemistry

The synthesis and relative configuration of rac. cis- and trans-1,2-dimethyl-4-hydroxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline have been studied. These amino alcohols' configurations were determined through detailed analysis of NMR and IR spectra. This research is relevant for understanding the structural aspects of similar compounds (Grethe, Uskokovice, Williams, & Brossi, 1967).

Photochemical Synthesis

In the field of photochemistry, the synthesis of enantiomerically pure compounds from rac-tetrahydro-2,2-dimethyl-3-furancarbaldehyde, related to the target compound, has been explored. This involves key steps like optical resolution and photoinduced dihydrofuran-cyclopropanecarbaldehyde rearrangement, showcasing the compound's potential in synthetic photochemistry (Frauenrath & Philipps, 1985).

Ligand Efficiency in Catalysis

The compound cis-2-amino-3,3-dimethyl-1-indanol, similar to this compound, was used to create a phosphorus-containing oxazoline ligand. This ligand showed high efficiency in palladium-catalyzed enantioselective allylic amination reactions, indicating the compound's utility in catalytic processes (Sudo & Saigo, 1997).

Metabolic Studies

Metabolic studies of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine, which relate closely to the target compound, have been conducted. These studies reveal insights into the metabolism pathways and the formation of specific metabolites in different species, contributing to the understanding of the metabolic fate of similar compounds (Underwood & Lijinsky, 1984).

Mechanism of Action

The mechanism of action describes how a compound interacts with biological systems. Unfortunately, the specific mechanism of action for “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” is not available in the sources I found .

Safety and Hazards

The safety and hazards associated with handling and using “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” are not specified in the sources I found . It’s always important to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions for the use and study of “rac-2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-1-amine, cis” are not specified in the sources I found . The potential applications and research directions for a compound often depend on its properties and the current state of related scientific research.

properties

IUPAC Name

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-7(4-10)11-5-8(2)12-9(3)6-11/h7-9H,4-6,10H2,1-3H3/t7?,8-,9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSSMMIAROTMLD-CBLAIPOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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